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3-Bromo-3'-iodo-1,1'-biphenyl

Cat. No.: B12291057
M. Wt: 359.00 g/mol
InChI Key: RAXGUPNDDNULQO-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Derivatives in Contemporary Organic Chemistry

Biphenyl derivatives are fundamental scaffolds in organic chemistry, serving as crucial intermediates in the synthesis of a vast range of molecules. arabjchem.orgrsc.orgbiosynce.comajgreenchem.com Their structural motif is present in numerous pharmacologically active compounds, natural products, and advanced materials. arabjchem.orgrsc.orgajgreenchem.combohrium.com The versatility of the biphenyl structure allows for the introduction of various functional groups, leading to compounds with diverse chemical and biological activities. arabjchem.orgajgreenchem.com This has led to their use in the development of drugs, agricultural products, and fluorescent layers in organic light-emitting diodes (OLEDs). rsc.orgajgreenchem.com

Overview of Dihalo-1,1'-biphenyls as Versatile Chemical Entities

Dihalo-1,1'-biphenyls are a specific subclass of biphenyl derivatives characterized by the presence of two halogen atoms on the biphenyl framework. These compounds are particularly valuable in synthetic chemistry due to the differential reactivity of the carbon-halogen bonds, which allows for selective chemical transformations. This selectivity is a key factor in their use as building blocks for more complex molecules. The specific positions and types of halogens (e.g., bromine, iodine, chlorine) can be tailored to control the reactivity and properties of the resulting compounds, making them highly versatile intermediates in organic synthesis. acs.orgacs.org For instance, the presence of different halogens, such as in 3-bromo-3'-chloro-1,1'-biphenyl, offers opportunities for sequential, site-selective reactions. nbinno.com

Research Scope and Context for 3-Bromo-3'-iodo-1,1'-biphenyl

This article focuses specifically on the chemical compound This compound . This particular dihalo-1,1'-biphenyl is of interest due to the presence of two different halogen atoms, bromine and iodine, at the meta-positions of the two phenyl rings. This distinct substitution pattern offers unique opportunities for regioselective functionalization, making it a valuable tool for the synthesis of complex organic molecules. The differing reactivities of the C-Br and C-I bonds allow for stepwise cross-coupling reactions, enabling the controlled construction of intricate molecular architectures. This article will delve into the synthesis, properties, and applications of this specific compound, highlighting its role in advancing various fields of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8BrI B12291057 3-Bromo-3'-iodo-1,1'-biphenyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8BrI

Molecular Weight

359.00 g/mol

IUPAC Name

1-bromo-3-(3-iodophenyl)benzene

InChI

InChI=1S/C12H8BrI/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H

InChI Key

RAXGUPNDDNULQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=CC=C2)I

Origin of Product

United States

The Compound in Focus: 3 Bromo 3 Iodo 1,1 Biphenyl

3-Bromo-3'-iodo-1,1'-biphenyl is a solid crystalline substance at room temperature. watson-int.com It is a key intermediate in various chemical syntheses, particularly in the fields of medicinal chemistry and materials science. watson-int.com

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₈BrI watson-int.comnih.govchembk.comchemdad.comarborpharmchem.comsarex.combldpharm.com
Molecular Weight 359.00 g/mol watson-int.comnih.govbldpharm.comnih.gov
CAS Number 187275-76-9 watson-int.comnih.govchembk.comchemdad.comarborpharmchem.comsarex.combldpharm.comchemicalbook.comchemicalbook.com
Appearance White Crystalline Solid watson-int.com
Boiling Point (Predicted) 378.1 ± 25.0 °C chembk.comchemdad.com
Density (Predicted) 1.860 ± 0.06 g/cm³ chembk.comchemdad.com
SMILES c1cc(cc(c1)Br)c2cccc(c2)I watson-int.com
InChIKey RAXGUPNDDNULQO-UHFFFAOYSA-N watson-int.comnih.gov

Reactivity and Mechanistic Investigations of 3 Bromo 3 Iodo 1,1 Biphenyl

Differential Reactivity of Bromo and Iodo Substituents in Cross-Coupling

The presence of two different halogen atoms on the biphenyl (B1667301) structure of 3-Bromo-3'-iodo-1,1'-biphenyl is central to its utility in selective synthesis. The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds exhibit distinct reactivities, primarily governed by their bond dissociation energies and susceptibility to oxidative addition in metal-catalyzed reactions.

Selectivity in Carbon-Halogen Bond Activation

In palladium-catalyzed cross-coupling reactions, the activation of carbon-halogen bonds is a critical step, typically occurring through oxidative addition to a low-valent palladium complex. uwindsor.cacsbsju.edunih.gov The general order of reactivity for aryl halides in this step is I > Br > Cl > F. ucc.ie This trend is a consequence of the decreasing bond strength of the carbon-halogen bond as the halogen atom's size increases. ru.nl

For this compound, this reactivity difference allows for the selective activation of the C-I bond over the C-Br bond. By carefully controlling reaction conditions, such as the choice of catalyst, ligands, and temperature, it is possible to achieve chemoselective cross-coupling at the iodinated position while leaving the brominated position intact for subsequent transformations. This selective functionalization is a powerful strategy in the stepwise synthesis of complex, unsymmetrically substituted biphenyl derivatives. For instance, a Suzuki-Miyaura coupling can be performed selectively at the 3'-iodo position, followed by a subsequent coupling reaction at the 3-bromo position.

Recent research has highlighted the development of specific palladium catalysts, including palladium trimers, that exhibit a high degree of selectivity for C-I bond activation over C-Br bonds in polyhalogenated arenes. nih.gov Such advancements provide chemists with more precise tools to control the outcome of reactions involving substrates like this compound.

Influence of Steric and Electronic Factors

Both steric and electronic factors play a crucial role in determining the site-selectivity of cross-coupling reactions with dihaloarenes. mdpi.comresearchgate.net In the case of this compound, the substituents are located at the meta positions of their respective phenyl rings. This placement minimizes steric hindrance around the reaction centers compared to ortho-substituted analogs.

However, electronic effects still exert a significant influence. The electronegativity of bromine is higher than that of iodine, which can affect the electron density of the aromatic rings. Generally, electron-withdrawing groups can deactivate the aromatic ring towards electrophilic attack but can facilitate the oxidative addition step in palladium catalysis by making the carbon atom more electrophilic. ucc.ie Conversely, electron-donating groups can increase the rate of oxidative addition. inorgchemres.org

Reaction Pathways in Palladium-Catalyzed Transformations

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.canih.govaalto.fi

Oxidative Addition and Reductive Elimination Dynamics

Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl halides like bromides and chlorides. uwindsor.caucc.ie It involves the reaction of the aryl halide with a Pd(0) complex to form a Pd(II) intermediate. csbsju.edu The lower bond dissociation energy of the C-I bond compared to the C-Br bond means that the oxidative addition of the iodo-substituted ring of this compound to a Pd(0) center is kinetically favored. ru.nl The use of bulky, electron-rich ligands on the palladium center can facilitate this step by increasing the electron density on the metal, thereby promoting its insertion into the carbon-halogen bond. inorgchemres.org

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic moieties on the Pd(II) complex are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst. uwindsor.ca The steric and electronic properties of the ligands also influence the rate of reductive elimination. Bulky ligands can induce reductive elimination due to steric repulsion. uwindsor.ca While oxidative addition is generally considered irreversible, instances of reversible oxidative addition have been noted, particularly with bulky ligands that can facilitate the reductive elimination of Ar-X from the Pd(II) complex. ucc.ieresearchgate.net

The following table summarizes the key steps in a typical palladium-catalyzed cross-coupling reaction:

StepDescriptionKey Factors
Oxidative Addition The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X).C-X bond strength (I > Br > Cl), electron-rich ligands, solvent polarity.
Transmetalation An organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) complex.Nature of the organometallic reagent, base, solvent.
Reductive Elimination The two organic groups on the Pd(II) center couple, forming a new C-C bond and regenerating the Pd(0) catalyst.Steric bulk of ligands, electronic properties of the coupled groups.

Ligand Exchange Processes and Catalyst Deactivation

Ligand Exchange: Ligand exchange is a fundamental process where a ligand in a metal complex is replaced by another. catalysis.blog In the context of palladium catalysis, the nature of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is critical for catalyst activity and stability. aalto.fimit.edu Ligand exchange can occur during the catalytic cycle, potentially leading to different active species with varying reactivities. nih.gov For instance, a highly reactive monoligated palladium species might be formed through the dissociation of a ligand from a more stable complex. uwindsor.ca The ability to perform ligand exchange on palladium oxidative addition complexes allows for the diversification of these intermediates for various coupling reactions. nih.gov

Catalyst Deactivation: Palladium catalysts can deactivate through several pathways. One common route is the formation of palladium black or inactive palladium clusters, especially at high temperatures or low ligand concentrations. rsc.org This aggregation process removes the catalytically active soluble palladium species from the reaction mixture. Another deactivation pathway involves the formation of stable, off-cycle palladium complexes. mit.edu For example, coordinating substrates or products can displace the ancillary ligand, leading to catalytically dormant species that may require thermal activation to re-enter the catalytic cycle. mit.eduslu.se In reactions involving dihaloarenes, intramolecular oxidative addition after the first coupling can lead to catalyst deactivation or the formation of undesired byproducts. nih.gov

Electrophilic Aromatic Substitution Patterns on 1,1'-Biphenyl Scaffolds

While cross-coupling reactions are the most common transformations for this compound, the principles of electrophilic aromatic substitution (EAS) are also relevant to its chemistry. In an EAS reaction, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org

The substituents already present on the benzene (B151609) ring direct the position of the incoming electrophile. wikipedia.org Halogens are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive towards electrophiles than benzene itself. msu.edu However, they are ortho-, para-directors because their non-bonding electron pairs can stabilize the cationic intermediate (the arenium ion) through resonance. msu.edu

In this compound, both the bromo and iodo substituents are deactivating, ortho-, para-directors. msu.edusavemyexams.com Therefore, electrophilic substitution on the bromo-substituted ring would be directed to the positions ortho and para to the bromine atom (positions 2, 4, and 6). Similarly, on the iodo-substituted ring, substitution would be directed to the positions ortho and para to the iodine atom (positions 2', 4', and 6').

The phenyl group itself is an activating, ortho-, para-directing group. libretexts.orgyoutube.com Thus, for the bromo-substituted ring, the directing effects of the bromo group and the other phenyl ring need to be considered. The phenyl group at position 1 will direct incoming electrophiles to the ortho (position 2) and para (position 4) positions. The bromo group at position 3 will direct to its ortho (positions 2 and 4) and para (position 6) positions. In this case, the directing effects are reinforcing for positions 2 and 4. A similar analysis applies to the iodo-substituted ring. When two substituents have opposing directing effects, the outcome can be a mixture of products, and the more strongly activating group usually dictates the major product. msu.edu

The table below outlines the expected directing effects for electrophilic aromatic substitution on each ring of this compound.

RingSubstituentDirecting EffectPredicted Substitution Positions
Ring A3-BromoDeactivating, ortho, para-directing2, 4, 6
Ring A1-PhenylActivating, ortho, para-directing2, 4
Ring B3'-IodoDeactivating, ortho, para-directing2', 4', 6'
Ring B1'-PhenylActivating, ortho, para-directing2', 4'

Given that both halogens are deactivating, electrophilic aromatic substitution on this compound would require harsher conditions than for benzene and would likely yield a complex mixture of products unless one directing effect is significantly dominant. wikipedia.org

Advanced Spectroscopic and Structural Characterization of 3 Bromo 3 Iodo 1,1 Biphenyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Bromo-3'-iodo-1,1'-biphenyl. By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be confirmed.

Proton and Carbon-13 NMR for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region. The eight protons on the biphenyl (B1667301) system are chemically distinct, leading to a series of multiplets. The protons on the bromine-substituted ring and the iodine-substituted ring will experience different electronic environments, resulting in distinguishable chemical shifts. Protons ortho to the halogen substituents are typically shifted downfield due to the electron-withdrawing inductive effect of the halogens.

Similarly, the ¹³C NMR spectrum will show 12 distinct signals for the carbon atoms of the biphenyl core. The carbons directly bonded to the bromine and iodine atoms (C-3 and C-3') will have their chemical shifts significantly influenced by the halogen atoms. The C-Br signal is expected to appear around 123 ppm, while the C-I signal will be at a much higher field, around 95 ppm, due to the heavy atom effect of iodine. rsc.org The quaternary carbons at the biphenyl linkage (C-1 and C-1') will also show distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous compounds)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-1-~143
C-27.6 - 7.8 (m)~126-131
C-3-~123
C-47.3 - 7.5 (m)~130-135
C-57.3 - 7.5 (m)~130-135
C-67.6 - 7.8 (m)~126-131
C-1'-~142
C-2'7.8 - 8.0 (m)~130-138
C-3'-~95
C-4'7.2 - 7.4 (m)~137-141
C-5'7.2 - 7.4 (m)~129-133
C-6'7.8 - 8.0 (m)~130-138

Note: The predicted values are estimates. Actual experimental values may vary. 'm' denotes a multiplet.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

To gain deeper insights into the three-dimensional structure of this compound in solution, advanced NMR techniques are employed. ipb.pt The conformation of biphenyls is defined by the torsional or dihedral angle between the two aromatic rings.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These 2D NMR experiments can detect through-space correlations between protons that are in close proximity. For this compound, NOESY or ROESY can be used to observe correlations between the protons on the different phenyl rings (e.g., between H-2/H-6 and H-2'/H-6'). The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing qualitative and sometimes quantitative information about the average torsional angle in solution.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and confirming the connectivity across the biphenyl linkage.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. docbrown.info

The molecular formula of this compound is C₁₂H₈BrI. nih.gov The calculated monoisotopic mass is 357.8854 g/mol . nih.gov The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z values separated by 2 Da. Iodine is monoisotopic (¹²⁷I), so it does not contribute to further splitting of this pattern.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Loss of Halogen Radicals: The initial fragmentation step is often the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule. This would lead to the formation of [M-Br]⁺ and [M-I]⁺ ions.

Cleavage of the Biphenyl Bond: The single bond connecting the two phenyl rings can also cleave, leading to ions corresponding to the bromophenyl and iodophenyl fragments.

Table 2: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zComments
[C₁₂H₈⁷⁹BrI]⁺358Molecular ion (⁷⁹Br isotope)
[C₁₂H₈⁸¹BrI]⁺360Molecular ion (⁸¹Br isotope)
[C₁₂H₈I]⁺280Loss of Br radical
[C₁₂H₈Br]⁺232/234Loss of I radical
[C₆H₄I]⁺203Iodophenyl cation
[C₆H₄Br]⁺155/157Bromophenyl cation

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be predicted based on studies of similar halogenated biphenyls. acs.org

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, C-Halogen-π Interactions)

The crystal packing of this compound is expected to be dominated by a variety of non-covalent interactions, with halogen bonding playing a significant role. acs.org

Halogen Bonding: Halogen bonds are highly directional interactions between an electrophilic region (the σ-hole) on a halogen atom in one molecule and a nucleophilic region (like a lone pair on another halogen, nitrogen, or oxygen atom, or a π-system) in an adjacent molecule. acs.org In the crystal lattice of this compound, several types of halogen bonds are possible:

C−Halogen···π Interactions: The iodine and bromine atoms can also interact with the electron-rich π-systems of the aromatic rings of adjacent molecules. iucr.org These interactions are crucial in stabilizing the crystal structure.

Conformational Analysis in the Solid State

In the solid state, the conformation of the this compound molecule, particularly the dihedral angle between the two phenyl rings, is determined by the balance between intramolecular steric hindrance and intermolecular packing forces.

Due to the presence of the relatively bulky bromine and iodine atoms at the meta-positions, a completely planar conformation is unlikely due to steric repulsion between the ortho-hydrogens (H-2, H-6, H-2', H-6'). Therefore, the molecule is expected to adopt a twisted conformation in the solid state, with a significant dihedral angle between the planes of the two aromatic rings. This angle would be a key parameter determined from the X-ray crystallographic data and would be influenced by the specific crystal packing and the network of intermolecular interactions. The analysis of crystal structures of similar 3,3'-disubstituted biphenyls shows a range of dihedral angles, highlighting the influence of crystal packing forces on molecular conformation.

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive means to probe the molecular structure of this compound. These methods provide a detailed fingerprint of the molecule by identifying the vibrational modes of its constituent bonds.

In the IR spectrum of this compound, characteristic absorption bands reveal the presence of specific functional groups. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings are observed in the 1600-1400 cm⁻¹ range. The presence and substitution pattern of the halogen atoms significantly influence the "fingerprint" region of the spectrum (below 1300 cm⁻¹). The C-Br stretching vibration is generally found at lower wavenumbers, typically in the 600-500 cm⁻¹ range, while the C-I stretch is expected at even lower frequencies, around 500-400 cm⁻¹, due to the greater mass of the iodine atom.

Raman spectroscopy provides complementary information. Due to the selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C-Br and C-I stretching modes are also readily observable in the Raman spectrum. The inter-ring C-C stretching vibration, which is crucial for understanding the molecule's conformation, is also a key feature in the Raman spectrum.

The precise frequencies of these vibrational modes are sensitive to the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance imposed by the bromine and iodine substituents at the 3 and 3' positions.

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aromatic C=C Stretch 1600 - 1400 IR, Raman
C-Br Stretch 600 - 500 IR, Raman
C-I Stretch 500 - 400 IR, Raman

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides critical information about the electronic transitions within a molecule and is used to determine its absorption and emission properties.

The UV-Vis absorption spectrum of this compound is characterized by intense absorptions in the ultraviolet region. These absorptions are attributed to π → π* electronic transitions within the biphenyl system. The primary absorption band, often referred to as the K-band, arises from transitions within the conjugated system of the phenyl rings. A secondary, less intense band, the B-band, resulting from transitions of the entire aromatic system, may also be observed. The positions of the halogen substituents can cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted biphenyl, due to the extension of the conjugated system and the electron-donating effect of the halogens through resonance.

Fluorescence spectroscopy reveals the molecule's ability to emit light after being excited to a higher electronic state. While many biphenyl derivatives are fluorescent, the presence of heavy atoms like bromine and iodine can significantly quench fluorescence. This "heavy-atom effect" promotes intersystem crossing from the excited singlet state to a triplet state, from which fluorescence does not occur. Therefore, this compound is expected to exhibit weak fluorescence, if any. The study of its phosphorescence at low temperatures could provide further information about its triplet state energy levels.

The electronic properties of this compound are intrinsically linked to its molecular structure, particularly the dihedral angle between the two phenyl rings. The meta-positioning of the bulky bromine and iodine atoms creates significant steric hindrance, forcing the rings to adopt a non-planar conformation. This twisting disrupts the π-conjugation across the inter-ring bond.

This disruption has a direct impact on the electronic spectra. A larger dihedral angle reduces the extent of conjugation, leading to a hypsochromic (blue) shift in the main π → π* absorption band in the UV-Vis spectrum compared to a more planar analogue. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also affected. The reduced conjugation increases the HOMO-LUMO energy gap, which is consistent with the absorption of higher-energy (shorter wavelength) light. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure and predict the UV-Vis spectra, showing a strong correlation between the calculated dihedral angle and the observed absorption maxima.

Electrochemical Characterization Techniques (Cyclic Voltammetry, etc.)

Electrochemical methods like cyclic voltammetry (CV) are employed to investigate the redox behavior of this compound, providing valuable data on its electron-donating and accepting capabilities. By measuring the potentials at which the molecule is oxidized and reduced, the energies of the HOMO and LUMO levels can be experimentally estimated.

In a typical CV experiment, this compound would be expected to undergo irreversible reduction processes corresponding to the cleavage of the carbon-halogen bonds. The C-I bond is weaker and more easily reduced than the C-Br bond, meaning it will be cleaved at a less negative potential. The CV would therefore likely show a first reduction wave corresponding to the reductive cleavage of the C-I bond, followed by a second reduction wave at a more negative potential for the C-Br bond cleavage.

Table 2: Summary of Compound Names

Compound Name
This compound

Computational and Theoretical Studies on 3 Bromo 3 Iodo 1,1 Biphenyl

Electronic Structure Calculations (DFT, HF)

Theoretical investigations of molecules like 3-bromo-3'-iodo-1,1'-biphenyl typically employ quantum mechanical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) to elucidate their electronic properties.

DFT methods, which approximate the electron density of a many-electron system, are a workhorse in computational chemistry for their balance of accuracy and computational cost. Various functionals, such as B3LYP or PBE0, are used to describe the exchange-correlation energy. Hartree-Fock theory, on the other hand, is a fundamental ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While computationally more demanding and less inclusive of electron correlation effects than DFT, HF provides a valuable starting point for more advanced calculations. For substituted biphenyls, both methods can offer significant insights into their molecular structure and electronic landscape. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. masterorganicchemistry.comreddit.compearson.com

For this compound, the HOMO is expected to be a π-orbital distributed across the biphenyl (B1667301) rings, with potential contributions from the p-orbitals of the bromine and iodine atoms. The LUMO is anticipated to be a π*-antibonding orbital, also delocalized over the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. libretexts.org The presence of the halogen substituents, with their differing electronegativities and sizes, will influence the energy levels and spatial distribution of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Characteristics of this compound

Molecular OrbitalExpected Primary CharacterInfluence of Substituents
HOMO π-orbital of the biphenyl coreThe iodine atom, being less electronegative than bromine, may contribute more significantly, raising the HOMO energy.
LUMO π*-antibonding orbital of the biphenyl coreBoth halogens will withdraw electron density, lowering the LUMO energy.
HOMO-LUMO Gap ModerateThe combined inductive and resonance effects of the halogens will determine the precise gap energy.

Note: This table is based on general principles of physical organic chemistry and not on specific published calculations for this molecule.

The charge distribution within this compound is non-uniform due to the presence of the electronegative halogen atoms. Both bromine and iodine will inductively withdraw electron density from the carbon atoms to which they are bonded, creating partial positive charges on these carbons and partial negative charges on the halogens.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map of this molecule, regions of negative potential (typically colored red or yellow) would be expected around the halogen atoms, indicating their electron-rich nature. Regions of positive potential (typically colored blue) would likely be found on the hydrogen atoms and potentially on the carbon atoms of the biphenyl rings, particularly those adjacent to the halogen substituents.

Conformational Analysis and Torsional Barriers of the Biphenyl Linkage

The conformation of biphenyl and its derivatives is defined by the torsional or dihedral angle between the two phenyl rings. This rotation around the central C-C single bond is subject to a torsional barrier, which is influenced by steric and electronic factors.

For this compound, the presence of substituents at the meta positions allows for a range of possible conformations. The most stable conformation will be a compromise between the steric repulsion of the substituents and the electronic effects that favor or disfavor planarity. In the gas phase, biphenyl itself is non-planar with a dihedral angle of about 44°. The torsional barrier is the energy required to rotate one ring relative to the other to achieve a planar or perpendicular conformation. Computational studies on substituted biphenyls have shown that density functionals that include corrections for dispersive interactions, such as B3LYP-D or B97-D, provide accurate predictions of torsional barriers. rsc.org

Table 2: Estimated Torsional Barrier Data for Substituted Biphenyls

CompoundMethodCalculated Torsional Barrier (kcal/mol)
BiphenylB3LYP-D~2.0
2,2'-dimethylbiphenylB3LYP-D>15
3,3'-dimethylbiphenylB3LYP-D~2.5

Note: This table presents representative data for related compounds to illustrate the magnitude of torsional barriers. Specific values for this compound would require dedicated calculations.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including key steps in catalysis such as oxidative addition and reductive elimination.

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles, particularly those involving transition metals like palladium and nickel. researchgate.netnsf.gov In the context of this compound, these processes would involve the cleavage and formation of the carbon-halogen bonds.

Oxidative Addition: This process involves the insertion of a low-valent metal center into the C-Br or C-I bond. The reaction can proceed through various mechanisms, including concerted, SN2-type, or radical pathways. rsc.org Computational studies can model the transition states and intermediates for each pathway to determine the most likely mechanism. Given that the C-I bond is generally weaker than the C-Br bond, oxidative addition would be expected to occur preferentially at the C-I bond.

Reductive Elimination: This is the reverse of oxidative addition, where a higher-valent metal center eliminates two ligands that then form a new bond. For example, after an oxidative addition and subsequent transmetalation step in a cross-coupling reaction, a Pd(II) intermediate could undergo reductive elimination to form a new C-C bond and regenerate the Pd(0) catalyst. Computational studies can provide the energy barriers for these reductive elimination steps. nih.govclaremont.edu

By calculating the energies of reactants, transition states, and products, computational chemistry can construct a detailed energetic profile of a reaction pathway. This profile provides crucial information about the reaction's feasibility, kinetics, and thermodynamics.

For a hypothetical cross-coupling reaction involving this compound, the energetic profile would map out the energy changes associated with the oxidative addition of the aryl halide to a metal catalyst, the subsequent transmetalation with a coupling partner, and the final reductive elimination to yield the product. The relative energies of intermediates, such as the oxidative addition adducts at the C-Br versus the C-I bond, can explain the observed selectivity of the reaction. While specific energetic profiles for reactions of this compound are not available, the principles of computational modeling provide a robust framework for their future investigation.

Prediction of Spectroscopic Properties

Theoretical predictions of spectroscopic data are vital for identifying and characterizing chemical compounds. These simulations provide a theoretical benchmark that can be compared with experimental results.

Simulated NMR and UV-Vis Spectra

As of now, there are no published studies presenting the simulated ¹H or ¹³C NMR spectra for this compound. Such simulations would require quantum chemical calculations to determine the chemical shifts and coupling constants for each nucleus, providing insight into the electronic environment of the atoms within the molecule.

Similarly, simulated UV-Vis spectra, which are calculated using time-dependent density functional theory (TD-DFT) or other advanced computational methods, are not available for this compound. A theoretical UV-Vis spectrum would help in understanding the electronic transitions and the chromophoric nature of the molecule.

Vibrational Frequencies and Intensities

A theoretical vibrational analysis, typically performed using methods like Density Functional Theory (DFT), calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. This information is invaluable for interpreting experimental infrared (IR) and Raman spectra. A search of scientific databases yielded no specific studies that have performed these calculations for this compound.

Intermolecular Interaction Energy Calculations (e.g., Halogen Bonding)

The presence of both bromine and iodine atoms on the biphenyl scaffold suggests the potential for significant halogen bonding, a type of non-covalent interaction that can influence crystal packing and material properties. rsc.org Computational studies are essential to quantify the strength and nature of these interactions. mdpi.comnih.gov

Calculations of intermolecular interaction energies would involve creating a dimer of this compound and using high-level quantum mechanical methods to determine the binding energy. Different orientations could be explored to identify the most stable configurations, likely driven by C-Br···Y or C-I···Y halogen bonds (where Y could be a halogen or a π-system of an adjacent molecule). rsc.orgmdpi.com Despite the clear scientific interest, specific energy decomposition analyses or potential energy surface scans for this compound have not been reported in the literature.

Applications and Advanced Materials Chemistry of 3 Bromo 3 Iodo 1,1 Biphenyl Scaffolds

Building Blocks in Complex Organic Synthesis

The primary application of 3-Bromo-3'-iodo-1,1'-biphenyl in organic synthesis stems from its role as a di-halogenated biphenyl (B1667301) precursor that can undergo sequential cross-coupling reactions with high chemoselectivity. The C-I bond is considerably more reactive than the C-Br bond towards oxidative addition with transition metal catalysts, such as palladium complexes. This reactivity differential is exploited to introduce different substituents at the 3 and 3' positions in a controlled, stepwise manner.

The synthesis of unsymmetrical and polysubstituted biphenyls is a cornerstone of modern medicinal chemistry and materials science. researchgate.netrsc.org this compound serves as an ideal starting material for such syntheses. A typical strategy involves a first cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling, that selectively targets the more labile C-I bond. rsc.orgthieme.de This initial step introduces a desired functional group (Aryl, Alkyl, etc.) at the 3'-position while leaving the 3-bromo position intact. The resulting 3-bromo-3'-substituted-1,1'-biphenyl is an intermediate that can then undergo a second, different cross-coupling reaction at the C-Br bond to introduce a second, distinct functional group. This stepwise approach provides a reliable pathway to complex biphenyl structures that would be difficult to access through other methods. researchgate.net

Table 1: Stepwise Suzuki Cross-Coupling Strategy

This table outlines a representative two-step synthesis of a diversely substituted biphenyl using this compound as the starting material. The initial reaction targets the C-I bond, followed by a second reaction at the C-Br bond.

StepReactant 1Reactant 2Catalyst/ConditionsIntermediate/ProductDescription
1 This compoundArylboronic Acid (Ar¹-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Toluene/H₂O, Heat3-Bromo-3'-aryl-1,1'-biphenylSelective coupling at the more reactive C-I bond.
2 3-Bromo-3'-aryl-1,1'-biphenylArylboronic Acid (Ar²-B(OH)₂)Pd(dppf)Cl₂, Base (e.g., K₃PO₄), Dioxane, Heat3-Aryl-3'-aryl-1,1'-biphenylCoupling at the less reactive C-Br bond to complete the synthesis.

The utility of this compound extends to the synthesis of larger conjugated systems like teraryls and polycyclic aromatic hydrocarbons (PAHs). Teraryls (three connected aromatic rings) can be readily synthesized by extending the stepwise cross-coupling strategy. For instance, a Suzuki coupling at the C-I bond followed by another at the C-Br bond with a different arylboronic acid yields a non-linear teraryl system.

Furthermore, these substituted biphenyl and teraryl products can serve as precursors for PAHs through subsequent intramolecular cyclization reactions. By carefully choosing the substituents introduced via cross-coupling, synthons can be created that undergo intramolecular Heck reactions or oxidative C-H activation (Scholl reaction) to form new carbon-carbon bonds, thereby constructing the fused rings characteristic of PAHs. rsc.org This method provides a powerful bottom-up approach to building complex, well-defined graphene-like fragments.

Design and Synthesis of Functional Materials

The rigid biphenyl core and the ability to precisely install functional groups make this compound a valuable platform for designing advanced functional materials with tailored electronic, optical, and physical properties.

In the field of organic electronics, biphenyl derivatives are frequently used as building blocks for materials in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgresearchgate.net this compound is explicitly identified as a key intermediate for OLED materials. arborpharmchem.comwarshel.com Its conjugated structure provides excellent electronic properties and high thermal stability, which are crucial for device longevity and performance. arborpharmchem.com

The stepwise functionalization allows for the attachment of electron-donating or electron-withdrawing groups, enabling the precise tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection, transport, and recombination processes within an OLED. Specifically, derivatives of this compound can be designed as hole transport materials (HTMs) or as host materials for the emissive layer in phosphorescent OLEDs. arborpharmchem.com

The rod-like shape of the biphenyl unit is a fundamental structural motif (mesogen) in the design of liquid crystals (LCs). The ability to extend the molecular structure of this compound into terphenyl and quaterphenyl systems via sequential coupling reactions is a direct route to creating molecules with the high aspect ratio required for liquid crystallinity. researchgate.netresearchgate.netmdpi.com By attaching flexible alkyl or alkoxy chains to the termini of these rigid cores, chemists can fine-tune the melting points and the temperature ranges of the desired liquid crystalline phases (e.g., nematic, smectic). mdpi.com

Moreover, its bifunctional nature allows it to act as a monomer for the synthesis of advanced conjugated polymers. Through polymerization methods like Suzuki or Yamamoto polycondensation, this compound can be linked to other monomers to create high-performance polymers. These materials are investigated for applications ranging from organic semiconductors to sensors and advanced membranes.

Supramolecular Assembly and Crystal Engineering

Crystal engineering relies on the predictable control of intermolecular interactions to guide the assembly of molecules into well-defined, functional solid-state architectures. Halogen bonding—a noncovalent interaction where a halogen atom acts as an electrophilic species—is a powerful tool in this field. nih.govunito.it

This compound is an excellent candidate for crystal engineering studies because it possesses two different halogen bond donors (I and Br) on a single scaffold. Iodine is a stronger and more polarizable halogen bond donor than bromine, allowing for hierarchical or selective interactions. These halogen atoms can form directional bonds with halogen bond acceptors such as pyridines, N-oxides, or even other halogen atoms. researchgate.netacs.org This directional and specific bonding can be used to construct complex supramolecular networks, including tapes, sheets, and porous frameworks, with potential applications in gas storage, separation, and catalysis.

Table 2: Potential Halogen Bonding Interactions

This table summarizes the potential noncovalent interactions that this compound can participate in, which are central to its use in supramolecular assembly and crystal engineering.

Interaction TypeDonor AtomAcceptor Atom/GroupTypical GeometryRelative Strength
Halogen BondIodine (I)N, O, S, Halide, π-systemLinear (C-I···A ≈ 180°)Strong
Halogen BondBromine (Br)N, O, S, Halide, π-systemLinear (C-Br···A ≈ 180°)Moderate
π-π StackingBiphenyl RingsBiphenyl RingsParallel-displaced or T-shapedWeak-Moderate
C-H···π InteractionC-H bondsBiphenyl RingsVariableWeak

Role in Directing Intermolecular Interactions

The bromine and iodine atoms in this compound play a crucial role in directing intermolecular interactions, which are fundamental to the design and properties of crystalline materials. These halogen atoms can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of halogen bonding increases with the polarizability of the halogen atom, making iodine a stronger halogen bond donor than bromine.

In the solid state, the distinct electronic properties of the C-I and C-Br bonds can lead to highly directional and specific packing arrangements. The positive region of electrostatic potential on the halogen atom, known as the σ-hole, is more pronounced for iodine than for bromine. This difference allows for the selective formation of halogen bonds, influencing the crystal packing and ultimately the material's properties. For instance, in similar halogenated biphenyl structures, halogen bonds have been observed to dictate the formation of specific supramolecular synthons, which are predictable and robust patterns of intermolecular interactions.

Co-crystallization Studies

While specific co-crystallization studies involving this compound are not extensively documented in publicly available literature, the principles of crystal engineering suggest its high potential as a component in the formation of co-crystals. Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. The formation of co-crystals is driven by non-covalent interactions, with halogen bonding being a particularly effective tool for assembling molecules into desired arrangements.

Given the ability of both bromine and iodine to act as halogen bond donors, this compound is an excellent candidate for co-crystallization with molecules containing halogen bond acceptor groups, such as nitrogen-containing heterocycles (e.g., pyridines, pyrazines) or molecules with oxygen-containing functional groups (e.g., carbonyls, ethers). The differential strength of the C-I and C-Br halogen bonds could lead to selective and hierarchical assembly in multi-component systems.

For example, in a co-crystallization experiment with a di-functional nitrogen heterocycle, it is conceivable that the stronger iodine-based halogen bond would preferentially form with one nitrogen atom, while the weaker bromine-based interaction could engage with the second, or with another acceptor site on a different molecule. This selectivity could be exploited to build complex, pre-designed supramolecular architectures. The table below illustrates potential co-formers and the expected primary intermolecular interactions.

Co-former TypeExample Co-formerPotential Primary Interaction with this compound
Nitrogen HeterocyclePyridineN···I and N···Br Halogen Bonds
DinitrileAdiponitrileN···I and N···Br Halogen Bonds
Carbonyl-containingAcetoneO···I and O···Br Halogen Bonds

Further research into the co-crystallization of this compound is warranted to explore its potential in creating novel solid-state materials with tailored optical, electronic, or pharmaceutical properties.

Ligand and Catalyst Development

The dihalogenated biphenyl scaffold of this compound serves as a valuable precursor for the synthesis of specialized ligands, particularly phosphine (B1218219) ligands, which are pivotal in homogeneous catalysis.

Use as Scaffolds for Phosphine Ligands

Biphenyl-based phosphine ligands are a cornerstone of modern cross-coupling catalysis. The this compound molecule offers a strategic advantage for the synthesis of bidentate phosphine ligands, where two phosphine groups are attached to the biphenyl framework. The differential reactivity of the C-I and C-Br bonds allows for sequential and site-selective introduction of phosphine moieties.

Typically, the more reactive C-I bond can be selectively targeted in a first phosphination reaction, for example, through a lithium-halogen exchange followed by quenching with a chlorophosphine. The remaining C-Br bond can then be subjected to a second, distinct phosphination step, potentially with a different phosphine group. This stepwise approach allows for the synthesis of unsymmetrical bidentate phosphine ligands (P≠P'), which can offer unique steric and electronic properties compared to their symmetrical counterparts.

A general synthetic approach is outlined below:

Selective Lithiation/Phosphination:

3-Br-3'-I-Biphenyl + n-BuLi -> 3-Br-3'-Li-Biphenyl

3-Br-3'-Li-Biphenyl + ClPR2 -> 3-Br-3'-(PR2)-Biphenyl

Second Phosphination:

3-Br-3'-(PR2)-Biphenyl + Mg -> 3-(PR2)-3'-(MgBr)-Biphenyl

3-(PR2)-3'-(MgBr)-Biphenyl + ClPR'2 -> 3-(PR2)-3'-(PR'2)-Biphenyl

The resulting bidentate phosphine ligands can chelate to a metal center, forming a stable complex that can act as a catalyst. The biphenyl backbone provides a rigid and tunable scaffold, and the nature of the R groups on the phosphorus atoms can be varied to fine-tune the ligand's properties.

Influence on Catalytic Efficiency and Selectivity

The structure of phosphine ligands profoundly influences the efficiency and selectivity of catalytic reactions. For ligands derived from this compound, several factors come into play:

Bite Angle: The geometry of the biphenyl scaffold dictates the P-Metal-P "bite angle" in the resulting metal complex. This angle is a critical parameter that affects the stability of the catalyst and the outcome of the reaction, including reaction rate and selectivity (e.g., regioselectivity, enantioselectivity).

Steric and Electronic Properties: The substituents on the phosphorus atoms (the R groups) and on the biphenyl rings themselves modulate the steric bulk and electronic properties of the ligand. Electron-donating groups on the phosphine generally increase the electron density on the metal center, which can enhance its catalytic activity in certain reactions like oxidative addition. Bulky substituents can create a specific steric environment around the metal, influencing which substrates can bind and how they react, thereby controlling selectivity.

Asymmetry: The potential to create unsymmetrical ligands from this compound is particularly significant for asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. An unsymmetrical ligand can create a chiral environment around the metal center, leading to enantioselective transformations.

The performance of palladium complexes with biphenyl phosphine ligands in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. The efficiency of these catalysts is highly dependent on the ligand structure. The table below summarizes the general influence of ligand properties on catalytic performance.

Ligand PropertyInfluence on Catalysis
Bite AngleAffects catalyst stability and selectivity.
Steric BulkInfluences substrate accessibility and selectivity.
Electronic NatureModulates the reactivity of the metal center.
Symmetry/AsymmetryCrucial for controlling enantioselectivity in asymmetric catalysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-bromo-3'-iodo-1,1'-biphenyl, and how do reaction parameters influence yield?

  • Answer: The synthesis of halogenated biphenyls like this compound often involves cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling). Key parameters include catalyst choice (e.g., Pd-based catalysts for Suzuki), solvent polarity, temperature (optimized between 80–120°C), and stoichiometric ratios of halide precursors. For example, analogous compounds such as 4-bromo-4'-iodo-1,1'-biphenyl (BIBp) are synthesized via sequential halogenation or direct coupling of iodobenzene and bromobenzene derivatives . Reaction monitoring via TLC or GC-MS is critical to avoid over-halogenation.

Q. Which spectroscopic and crystallographic techniques are prioritized for characterizing this compound?

  • Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR in deuterated solvents (e.g., CDCl3_3) resolve substitution patterns and confirm halogen positions.
  • X-ray Diffraction (XRD): Single-crystal XRD (as in ) determines bond lengths, angles, and crystal packing. Slow evaporation in solvents like dichloromethane/hexane mixtures aids crystal growth .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and isotopic patterns from bromine/iodine.

Q. What safety protocols are recommended for handling this compound, based on structural analogs?

  • Answer: While direct safety data for this compound is limited, brominated/iodinated biphenyls generally require:

  • PPE: Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods due to potential volatility or dust generation.
  • Storage: In dark, cool conditions (<4°C) to prevent decomposition. Structural analogs like 3-bromo-3'-chloro-1,1'-biphenyl show acute oral toxicity (LD50_{50} 300–2000 mg/kg), warranting cautious handling .

Advanced Research Questions

Q. How can DFT calculations guide the prediction of electronic properties and reactivity in this compound?

  • Answer: Density Functional Theory (DFT) optimizes molecular geometry and computes frontier orbitals (HOMO-LUMO gaps), polarizability, and hyperpolarizability for nonlinear optical (NLO) applications. For example, studies on organotellurium biphenyls () and bromophenyl-propenones () use B3LYP/6-311G(d,p) basis sets to correlate experimental UV-Vis spectra with theoretical transitions. Natural Bond Orbital (NBO) analysis further elucidates intramolecular charge transfer .

Q. What experimental design considerations resolve contradictions in spectroscopic data for halogenated biphenyls?

  • Answer: Contradictions in NMR/IR data may arise from solvent effects, tautomerism, or polymorphism. Strategies include:

  • Variable Temperature NMR: Identifies dynamic processes (e.g., rotational barriers).
  • Complementary Techniques: Pair XRD with Hirshfeld surface analysis () to validate intermolecular interactions (e.g., halogen∙∙∙halogen contacts) .
  • Computational Validation: Compare experimental IR/Raman peaks with DFT-simulated spectra to assign vibrational modes .

Q. How does the bromo/iodo substitution pattern influence material properties in OLED applications?

  • Answer: The bulky iodine atom at the 3' position enhances spin-orbit coupling, potentially improving phosphorescence efficiency in OLED emitters. In contrast, bromine’s lower atomic weight may reduce steric hindrance in π-stacked layers. highlights this compound as an OLED intermediate, where halogen positioning affects charge transport and bandgap tuning .

Q. What crystallization strategies yield high-quality single crystals of this compound for XRD studies?

  • Answer:

  • Solvent Selection: Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
  • Temperature Gradients: Gradual cooling (0.5°C/hr) promotes ordered packing.
  • Seeding: Introduce microcrystals to guide growth. achieved 93.7% crystal lattice occupancy for a brominated biphenyl via slow evaporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.